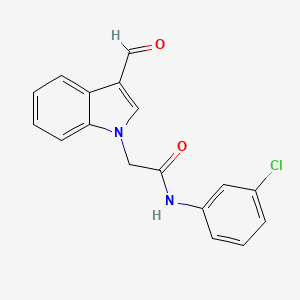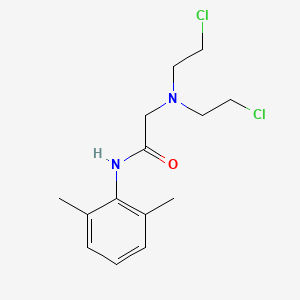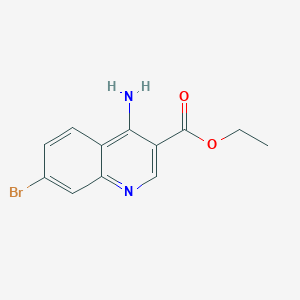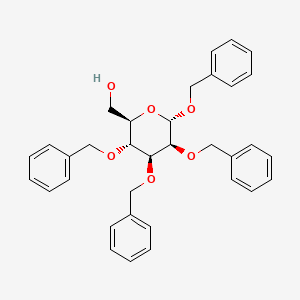![molecular formula C15H24O4Si B15062678 3-{[tert-Butyl(dimethyl)silyl]oxy}-4,5-dimethoxybenzaldehyde CAS No. 122271-47-0](/img/structure/B15062678.png)
3-{[tert-Butyl(dimethyl)silyl]oxy}-4,5-dimethoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((tert-Butyldimethylsilyl)oxy)-4,5-dimethoxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with tert-butyldimethylsilyl and methoxy groups. This compound is of interest in organic synthesis due to its unique reactivity and stability, making it a valuable intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butyldimethylsilyl)oxy)-4,5-dimethoxybenzaldehyde typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The protected intermediate is then subjected to further functionalization to introduce the dimethoxy and aldehyde groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions and improved yields compared to traditional batch processes.
化学反応の分析
Types of Reactions
3-((tert-Butyldimethylsilyl)oxy)-4,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3-((tert-Butyldimethylsilyl)oxy)-4,5-dimethoxybenzoic acid.
Reduction: 3-((tert-Butyldimethylsilyl)oxy)-4,5-dimethoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
科学的研究の応用
3-((tert-Butyldimethylsilyl)oxy)-4,5-dimethoxybenzaldehyde is utilized in several scientific research fields:
Chemistry: As a protected intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving silyl-protected substrates.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials
作用機序
The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)-4,5-dimethoxybenzaldehyde involves its reactivity as an electrophile due to the presence of the aldehyde group. The tert-butyldimethylsilyl group provides steric protection, enhancing the compound’s stability and selectivity in reactions. The methoxy groups influence the electronic properties of the benzaldehyde core, affecting its reactivity in various chemical transformations .
類似化合物との比較
Similar Compounds
3-((tert-Butyldimethylsilyl)oxy)-propanol: Similar in structure but with a hydroxyl group instead of an aldehyde.
3-((tert-Butyldimethylsilyl)oxy)propanal: An aldehyde with a similar silyl-protected structure.
Uniqueness
3-((tert-Butyldimethylsilyl)oxy)-4,5-dimethoxybenzaldehyde is unique due to the combination of its silyl-protected hydroxyl group and the presence of two methoxy groups on the benzaldehyde core. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
122271-47-0 |
|---|---|
分子式 |
C15H24O4Si |
分子量 |
296.43 g/mol |
IUPAC名 |
3-[tert-butyl(dimethyl)silyl]oxy-4,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C15H24O4Si/c1-15(2,3)20(6,7)19-13-9-11(10-16)8-12(17-4)14(13)18-5/h8-10H,1-7H3 |
InChIキー |
QIBRUGROXKKVGI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1OC)OC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2E)-3-{5-bromo-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B15062596.png)
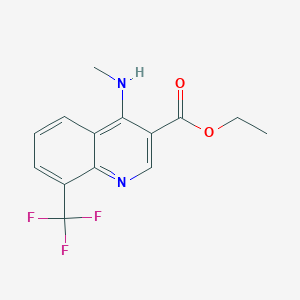
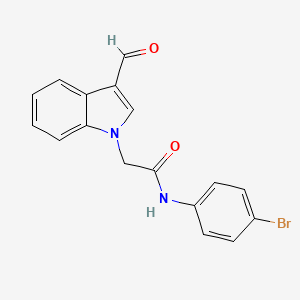
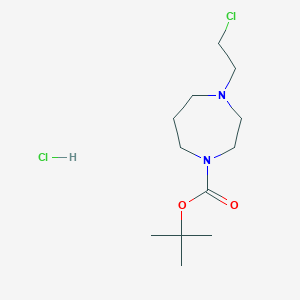
![Carbamic acid, N-[(1S,2S,5R)-5-cyano-5-[(diethoxyphosphinyl)oxy]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-cyclohexen-1-yl]-, phenylmethyl ester](/img/structure/B15062610.png)
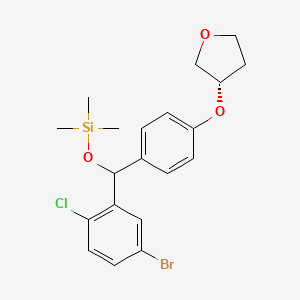
![Potassium 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B15062618.png)
![(1Z,6R,11R,13R,14S,15S,16R,19E,23R,27R)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B15062626.png)
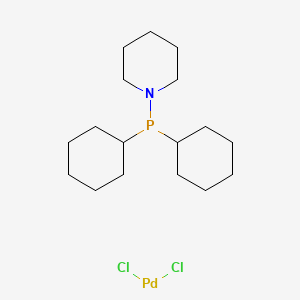
![2-Hydroxy-4-{[(quinoxalin-2-yl)methyl]amino}benzoic acid](/img/structure/B15062633.png)
